5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a fluorophenyl group, an indole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through electrophilic substitution. The final step involves the formation of the diazinane trione core under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[(4-Bromophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-[(4-Fluorophenyl)({[2-(1H-indol-3-YL)ethyl]amino})methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
5-[C-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]carbonimidoyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN4O3/c1-27-21(29)19(22(30)28(2)23(27)31)20(14-7-9-16(24)10-8-14)25-12-11-15-13-26-18-6-4-3-5-17(15)18/h3-10,13,26,29H,11-12H2,1-2H3 |
InChI Key |
IZXUOVCVEIYGLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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